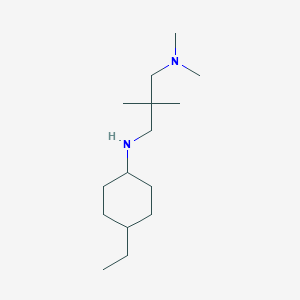
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TEA, is a commonly used organic compound in scientific research. It is a tertiary amine that is widely used as a base in organic synthesis and as a catalyst in various chemical reactions. TEA is a colorless liquid with a strong ammonia-like odor and is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research as a base in organic synthesis. It is also used as a catalyst in various chemical reactions such as Michael addition, aldol condensation, and Mannich reaction. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine acts as a base in organic synthesis and as a catalyst in chemical reactions by accepting a proton from the reactant and forming a temporary intermediate. The intermediate then reacts with the other reactant to form the desired product. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is also known to stabilize reactive intermediates and promote the formation of enolates in aldol condensation reactions.
Biochemical and Physiological Effects:
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a versatile and widely used compound in organic synthesis and chemical reactions. It is relatively inexpensive and easy to handle. However, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has some limitations in lab experiments. It is highly reactive and can react with air and moisture, which can lead to impurities and affect the yield of the desired product. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is also known to be corrosive and can cause skin and eye irritation.
Orientations Futures
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has many potential future directions in scientific research. It can be used as a starting material for the synthesis of new compounds with improved properties. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can also be used as a catalyst in new chemical reactions and can be modified to improve its selectivity and efficiency. Additionally, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can be studied further for its biochemical and physiological effects, particularly in the treatment of cancer and neurological disorders.
Conclusion:
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a widely used organic compound in scientific research. It is a versatile compound that is used as a base in organic synthesis and as a catalyst in various chemical reactions. N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has some biochemical and physiological effects and has potential future directions in scientific research. However, it also has limitations in lab experiments and can be corrosive and irritating. Overall, N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is an important compound in scientific research that has many potential applications and directions for future research.
Méthodes De Synthèse
The synthesis of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine involves the reaction of 4-ethylcyclohexanone with dimethylamine in the presence of hydrogen gas and a palladium catalyst. The reaction produces N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine as a byproduct along with the desired product. The purity of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine can be improved by distillation or recrystallization.
Propriétés
IUPAC Name |
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUWOJOZNWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)

![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)



![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)